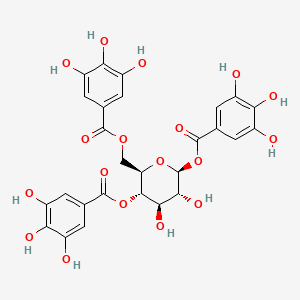

1,4,6-tri-O-galloyl-beta-D-glucose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94513-58-3 |

|---|---|

Molecular Formula |

C27H24O18 |

Molecular Weight |

636.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1 |

InChI Key |

SUAXOYITDJNGFM-BTPAJHBMSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 1,4,6 Tri O Galloyl Beta D Glucose

Identification and Abundance in Specific Plant Genetic Resources

Detailed phytochemical analyses have led to the identification and quantification of 1,4,6-tri-O-galloyl-beta-D-glucose in several plant species. It has been reported in Camellia sinensis (the tea plant) and the parasitic plant Balanophora japonica. vulcanchem.comnih.gov

A significant study focusing on special tea genetic resources revealed the presence of a novel trigalloylglucose isomer. maxapress.commaxapress.com Through techniques such as UPLC-DAD-MS/MS and NMR spectroscopy, this compound was definitively identified as 1,4,6-tri-O-galloyl-β-D-glucopyranose (1,4,6-TGG). maxapress.commaxapress.com Notably, in the fresh shoots of some of these high-abundance tea clones, the concentration of 1,4,6-TGG was found to exceed 40 mg/g. maxapress.com

The following table summarizes the plant sources where this compound has been identified.

| Plant Species | Common Name | Family | Part of Plant |

| Camellia sinensis | Tea Plant | Theaceae | Shoots |

| Balanophora japonica | - | Balanophoraceae | - |

Comparative Analysis of Isomeric Galloylglucose Distribution in Botanical Sources

The distribution of galloylglucose isomers, including this compound, varies among different plant sources. While 1,4,6-TGG is abundant in certain tea plant clones, other isomers are more prevalent in other plants. vulcanchem.commaxapress.com

For instance, a comparative study involving a purchased reference compound of 1,3,6-tri-O-galloyl-β-D-glucose (1,3,6-TGG) showed that while the mass spectrometry and UV data were very similar to the target compound (1,4,6-TGG), their retention times in HPLC were distinct, confirming they are isomers. maxapress.com

Other related galloylglucose compounds have been isolated from various plants. For example, 1,2,6-tri-O-galloyl-β-D-glucose has been extracted from Sanguisorba officinalis. medchemexpress.com The compound 1,3,6-tri-O-galloyl-beta-D-glucose has been identified in Ceratonia siliqua, Cajanus cajan, Paeonia lactiflora, and Terminalia chebula. smolecule.comnih.gov Furthermore, 1,2,4,6-tetra-O-galloyl-β-D-glucose has been isolated from Phyllanthus emblica. researchgate.net The well-known 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is found in plants such as Rhus chinensis, Paeonia suffruticosa, Schinus terebinthifolius, Acer truncatum, and Terminalia chebula. nih.gov

This differential distribution highlights the specific enzymatic pathways involved in the biosynthesis of these compounds within different plant species. The biosynthesis of gallotannins like 1,4,6-TGG involves a series of position-specific galloylation steps, starting from β-glucogallin (1-O-galloyl-β-D-glucose). vulcanchem.comnih.gov

The table below provides a comparative look at the botanical sources of different tri-O-galloyl-beta-D-glucose isomers and a related tetra-O-galloyl-beta-D-glucose.

| Compound | Plant Source(s) |

| This compound | Camellia sinensis, Balanophora japonica vulcanchem.comnih.gov |

| 1,2,6-tri-O-galloyl-beta-D-glucose | Sanguisorba officinalis medchemexpress.com |

| 1,3,6-tri-O-galloyl-beta-D-glucose | Ceratonia siliqua, Cajanus cajan, Paeonia lactiflora, Terminalia chebula smolecule.comnih.gov |

| 1,2,4,6-tetra-O-galloyl-beta-D-glucose | Phyllanthus emblica researchgate.net |

Biosynthesis and Metabolic Pathways of Galloylglucoses

Enzymatic Pathways Leading to Galloylglucose Formation

The journey of galloylglucose synthesis commences with the esterification of gallic acid and UDP-glucose, a reaction catalyzed by UDP-glycosyltransferases, to form the foundational molecule, 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. utu.finih.gov This initial step is pivotal as it sets the stage for subsequent galloylation events.

A remarkable feature of this biosynthetic pathway is the dual role of β-glucogallin. nih.govnih.gov It not only serves as the initial galloylglucose but also functions as the primary acyl donor for the sequential addition of further galloyl groups to the glucose core. utu.finih.govnih.gov This is a key distinction from other acylation reactions in plant metabolism that often utilize acyl-CoA thioesters. nih.gov For instance, in the synthesis of 1,6-di-O-galloyl-β-D-glucose, one molecule of β-glucogallin acts as the galloyl donor while another serves as the acceptor. utu.fi This mechanism of using a glucose ester as an acyl donor is a recurring theme in the elaboration of the galloylglucose structure. utu.fifrontiersin.orgnih.gov

Position-Specificity in Galloylation Steps

The biosynthesis of galloylglucoses is not a random process but is distinguished by a high degree of position-specificity in the sequential addition of galloyl groups. utu.finih.gov Research has elucidated a preferred order of galloylation on the glucose molecule, which generally follows the sequence: 1-OH > 6-OH > 2-OH > 3-OH > 4-OH. oup.com This enzymatic precision dictates the specific isomers of galloylglucoses that are predominantly synthesized in plants. utu.fi For example, the formation of 1,2,3,4,6-penta-O-galloylglucose, a central precursor for more complex hydrolysable tannins, follows a specific metabolic route: β-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose → 1,2,3,4,6-pentagalloylglucose. nih.gov This specificity is less pronounced in the subsequent formation of gallotannins from pentagalloylglucose (B1669849). utu.fi

Key Enzymes and Genes Involved in Galloylglucose Biosynthesis

The precise and sequential nature of galloylglucose biosynthesis is orchestrated by specific families of enzymes, with UDP glycosyltransferases and serine carboxypeptidase-like acyltransferases playing central roles.

UDP glycosyltransferases (UGTs) are instrumental in the initial step of galloylglucose biosynthesis. mdpi.comresearchgate.net These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to gallic acid, forming β-glucogallin. utu.fiwikipedia.org UGTs are part of a large and diverse family of enzymes in plants, responsible for the glycosylation of a wide array of secondary metabolites, which can alter their solubility, stability, and biological activity. mdpi.comnih.gov In the context of galloylglucose synthesis, UGTs essentially prime the gallic acid for entry into the biosynthetic pathway. mdpi.comresearchgate.net For example, in tea plants (Camellia sinensis), the enzyme CsUGT84A22 has been identified to catalyze the formation of β-glucogallin. nih.gov

Once β-glucogallin is formed, the subsequent galloylation steps are primarily catalyzed by serine carboxypeptidase-like acyltransferases (SCPL-ATs). nih.govfrontiersin.org These enzymes facilitate the transfer of the galloyl group from a donor molecule, typically β-glucogallin, to an acceptor galloylglucose molecule. nih.govnih.gov SCPL-ATs are a unique class of enzymes that have evolved from serine carboxypeptidases, which are typically involved in hydrolysis, to perform acyltransfer reactions in plant secondary metabolism. researchgate.net They belong to the α/β hydrolase fold superfamily and utilize a catalytic triad (B1167595) for their function. researchgate.net The expression of specific SCPL-AT genes has been correlated with the accumulation of hydrolysable tannins in various plants, underscoring their critical role in this biosynthetic pathway. researchgate.net

Galloylation-Degalloylation Cycle in Plant Secondary Metabolism

Recent research suggests the existence of a dynamic "galloylation-degalloylation cycle" in plants that are rich in tannins. oup.com This cycle involves the enzymatic addition and removal of galloyl groups from the glucose core, allowing for the regulation of hydrolysable tannin synthesis and potentially influencing other related metabolic pathways. oup.com The interplay between acyltransferases (galloylation) and other enzymes like carboxylesterases (degalloylation) likely controls the pool of galloylglucoses and the availability of gallic acid for recycling back into the pathway. oup.com This cycle may also have broader implications for plant metabolism by affecting the allocation of resources, such as carbohydrates, between different biosynthetic routes like those for lignin (B12514952) and flavonoids. oup.com

Comparative Biosynthesis of 1,4,6-Tri-O-galloyl-beta-D-glucose with Other Isomers

The biosynthesis of galloylglucoses, a class of hydrolyzable tannins, is a highly regulated and sequential process involving the stepwise addition of galloyl moieties to a glucose core. The formation of specific isomers, such as this compound, is dictated by the presence and substrate specificity of various galloyltransferases. The central precursor for this pathway is β-glucogallin (1-O-galloyl-β-D-glucose), which is synthesized from UDP-glucose and gallic acid. researchgate.net From this foundational molecule, a variety of di-, tri-, and higher galloylated glucoses are formed.

The biosynthesis of trigalloylglucose isomers, including this compound, 1,2,6-tri-O-galloyl-beta-D-glucose, and 1,3,6-tri-O-galloyl-beta-D-glucose, proceeds through distinct enzymatic reactions, highlighting the regio- and substrate-specificity of the involved galloyltransferases.

Formation of 1,2,6-tri-O-galloyl-beta-D-glucose:

Research on cell-free extracts from the leaves of staghorn sumac (Rhus typhina) has elucidated a specific pathway for the formation of 1,2,6-tri-O-galloyl-beta-D-glucose. In this pathway, the precursor is 1,6-di-O-galloyl-β-D-glucose. An enzyme, identified as a 1,6-di-O-galloyl-glucose:1,6-di-O-galloylglucose 2-O-galloyltransferase, catalyzes the transfer of a galloyl group from one molecule of 1,6-di-O-galloyl-β-D-glucose to the 2-position of another molecule of the same substrate. This "disproportionation" reaction yields 1,2,6-tri-O-galloyl-β-D-glucose and 6-O-galloylglucose. nih.gov The enzyme responsible for this reaction was purified and characterized, showing a high specificity for its substrate. nih.gov

Formation of this compound:

The precise enzymatic steps leading to this compound are less definitively characterized in a single plant system compared to the 1,2,6-isomer. However, the presence of this compound in plants like the tea plant (Camellia sinensis) indicates a biosynthetic route for its formation. maxapress.commaxapress.com The biosynthesis would likely proceed from a digalloylglucose precursor, presumably 1,6-di-O-galloyl-β-D-glucose, through the action of a specific galloyltransferase that acylates the hydroxyl group at the C-4 position of the glucose core.

Evidence for galloylation at the 4-position exists within the broader context of gallotannin biosynthesis. For instance, an acyltransferase has been identified in the leaves of pedunculate oak (Quercus robur) that catalyzes the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose from 1,2,3,6-tetra-O-galloyl-β-D-glucose, demonstrating the enzymatic capability for 4-O-galloylation. While this is at a later stage of galloylation, it supports the existence of galloyltransferases with specificity for the 4-position.

Comparative Aspects and Isomeric Divergence:

The biosynthesis of different trigalloylglucose isomers from a common precursor like 1,6-di-O-galloyl-β-D-glucose hinges on the portfolio of galloyltransferases present in a particular plant species and their distinct substrate and positional specificities.

The following table summarizes the key precursors and the likely enzymatic step that differentiates the formation of this compound from its 1,2,6-isomer.

| Trigalloylglucose Isomer | Likely Precursor | Key Enzymatic Step | Enzyme Type |

|---|---|---|---|

| This compound | 1,6-di-O-galloyl-β-D-glucose | Galloylation at the C-4 position | A specific 4-O-galloyltransferase |

| 1,2,6-tri-O-galloyl-beta-D-glucose | 1,6-di-O-galloyl-β-D-glucose | Galloylation at the C-2 position | 1,6-di-O-galloyl-glucose:1,6-di-O-galloylglucose 2-O-galloyltransferase |

The existence of these distinct pathways underscores the metabolic diversity within the plant kingdom, allowing for the synthesis of a wide array of structurally related but functionally distinct gallotannins. The specific accumulation of this compound in certain plant species is therefore a direct consequence of the evolutionary development of enzymes with the precise catalytic activity required for its formation.

Chemical Synthesis and Derivatization Approaches for 1,4,6 Tri O Galloyl Beta D Glucose

Methodologies for Total Synthesis of Galloylglucosides

The total synthesis of galloylglucosides is a complex undertaking that relies heavily on the strategic use of protecting groups to achieve the desired substitution pattern on the glucose scaffold. While the biosynthesis of gallotannins in plants follows a specific enzymatic pathway starting from the formation of β-glucogallin (1-O-galloyl-β-D-glucose), chemical synthesis offers a versatile alternative to access these compounds and their unnatural analogues. frontiersin.orgresearchgate.netutu.fi

A general approach to the synthesis of galloyl-D-glucoses involves the reaction of a partially protected glucose derivative with a protected galloyl chloride, typically tri-O-benzylgalloyl chloride. nih.gov This is followed by deprotection steps, which usually involve catalytic debenzylation and controlled acid hydrolysis to remove the protecting groups from both the galloyl moieties and the glucose core. nih.gov

One notable total synthesis of a related trigalloyl-β-D-glucose isomer, 1,3,6-tri-O-galloyl-β-D-glucose, highlights key strategies that are broadly applicable to the synthesis of other galloylglucosides. thieme-connect.deresearchgate.net This synthesis commenced with levoglucosan, a conformationally constrained anhydroglucose. The key steps included a regioselective benzylation, a 1,6-ring opening via acetolysis, and subsequent esterification to introduce the galloyl groups. thieme-connect.deresearchgate.net An important feature of this synthesis was the ability to convert a mixture of anomers into the desired β-anomer through selective hydrazinolysis followed by activation of the anomeric position. thieme-connect.deresearchgate.net

The synthesis of more complex gallotannins, such as pentagalloylglucose (B1669849) (PGG), has also been achieved through the Steglich esterification of glucose with a protected form of gallic acid, like tri-O-benzylgallic acid. nih.gov This reaction often leads to epimerization at the anomeric center, necessitating chromatographic separation of the resulting α and β anomers. nih.gov

Regioselective Synthesis Strategies for 1,4,6-Tri-O-galloyl-beta-D-glucose

Achieving the specific 1,4,6-galloylation pattern of the target molecule necessitates precise control over the reactivity of the different hydroxyl groups on the glucose molecule. The primary hydroxyl group at C-6 is generally the most reactive due to less steric hindrance, making its selective acylation relatively straightforward. The challenge lies in differentiating between the secondary hydroxyl groups at C-2, C-3, and C-4.

The synthesis of other tri-O-galloyl-D-glucose isomers provides valuable insights into regioselective strategies. For instance, the synthesis of 3,4,6-tri-O-galloyl-D-glucose was accomplished using partially protected glucose derivatives. nih.gov Specifically, the reaction of tri-O-benzylgalloyl chloride with 1,2-O-isopropylidene-α-D-glucofuranose, followed by deprotection, yielded the desired product. nih.gov This approach highlights the use of cyclic acetals to protect vicinal diols (C-1 and C-2 in this case), thereby directing the galloylation to the remaining free hydroxyl groups.

To achieve the 1,4,6-substitution pattern, a synthetic strategy would likely involve the following key considerations:

Protection of C-2 and C-3: The hydroxyl groups at positions 2 and 3 would need to be selectively protected. This could potentially be achieved through the formation of a cyclic protecting group, such as a benzylidene acetal, if the stereochemistry allows, or through a multi-step sequence of protection and deprotection.

Selective Acylation of C-1, C-4, and C-6: With C-2 and C-3 blocked, the hydroxyl groups at C-1, C-4, and C-6 would be available for galloylation. The anomeric hydroxyl at C-1 can be selectively functionalized under various glycosylation conditions. The primary hydroxyl at C-6 can be selectively acylated using sterically demanding reagents or by taking advantage of its higher reactivity. The C-4 hydroxyl can then be acylated.

Choice of Protecting Groups: The selection of orthogonal protecting groups is critical. These are groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of the various hydroxyl groups. wiley-vch.denih.gov For example, benzyl (B1604629) ethers are often used as "permanent" protecting groups that are stable to many reaction conditions and are typically removed in the final steps by catalytic hydrogenation. wiley-vch.de Temporary protecting groups, such as esters or silyl (B83357) ethers, can be used to mask certain hydroxyls during intermediate stages of the synthesis. wiley-vch.deyoutube.com

The biosynthesis of gallotannins provides a blueprint for regioselectivity, where enzymes catalyze position-specific galloylation. utu.fi While chemical synthesis does not rely on enzymes, the principles of differential reactivity and steric hindrance are fundamental to achieving the desired regiochemical outcome.

Synthetic Routes to Analogues and Structurally Modified Derivatives

The chemical synthesis of galloylglucosides opens the door to the creation of a wide array of analogues and structurally modified derivatives that are not found in nature. These synthetic efforts are crucial for probing the structure-activity relationships of this class of compounds and for developing new therapeutic agents.

One approach to creating analogues is to vary the anomeric configuration. For example, a synthetic α-anomer of 1,3,6-tri-O-galloyl-glucose has been prepared and its biological properties investigated. researchgate.net This demonstrates the ability of chemical synthesis to access stereoisomers that are not naturally occurring.

Furthermore, the galloyl moieties themselves can be modified. Analogues with different substitution patterns on the aromatic rings of the galloyl groups could be synthesized by using appropriately substituted gallic acid derivatives in the coupling reactions. This could involve altering the number and position of the hydroxyl groups or introducing other functional groups to modulate the electronic and steric properties of the molecule.

The glucose core can also be replaced with other polyols to create novel gallotannin derivatives. For instance, unnatural gallotannin derivatives have been synthesized with 1,5-anhydroalditol and inositol (B14025) as the central polyol core. nih.gov These studies provide valuable information on how the nature of the polyol core influences the biological activity of the resulting compounds.

The development of protecting-group-free synthesis strategies, although challenging, represents a significant advancement in the field. beilstein-journals.orgnih.gov These methods aim to directly functionalize the unprotected sugar, thereby streamlining the synthetic process and reducing the number of steps required. While still in development, these approaches hold great promise for the efficient synthesis of galloylglucoside analogues in the future.

The table below summarizes some of the key starting materials and reagents used in the synthesis of galloylglucosides and their analogues.

| Compound/Reagent | Role in Synthesis | Reference |

| 1,2-O-isopropylidene-α-D-glucofuranose | Partially protected glucose derivative for regioselective galloylation | nih.gov |

| Levoglucosan | Conformationally constrained starting material for total synthesis | thieme-connect.deresearchgate.net |

| Tri-O-benzylgalloyl chloride | Protected galloylating agent | nih.gov |

| Benzyl ethers | Permanent protecting groups for hydroxyl functions | wiley-vch.de |

| Silyl ethers | Temporary protecting groups for hydroxyl functions | wiley-vch.deyoutube.com |

| 1,5-anhydroalditol | Alternative polyol core for analogue synthesis | nih.gov |

| Inositol | Alternative polyol core for analogue synthesis | nih.gov |

Analytical Methodologies for 1,4,6 Tri O Galloyl Beta D Glucose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1,4,6-tri-O-galloyl-beta-D-glucose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMQC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

In one study, the ¹H-NMR spectrum revealed specific chemical shifts for the protons of the glucose moiety and the galloyl groups. maxapress.com The anomeric proton of the glucose unit is a key indicator for determining the α- or β-configuration. For instance, the β-anomer of 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranoside was confirmed by a ¹H-NMR chemical shift of δ 6.23 and a coupling constant of 8.3 Hz. mdpi.com In contrast, the α-anomer showed a chemical shift of δ 6.74 with a coupling constant of 3.64 Hz. mdpi.com The signals for the galloyl protons typically appear in the aromatic region of the spectrum. maxapress.com

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbons of the galloyl groups and the carbons of the glucose core. maxapress.com

Two-dimensional NMR techniques are crucial for assembling the complete structure. Correlation Spectroscopy (COSY) establishes proton-proton couplings, allowing for the tracing of the spin systems within the glucose unit. maxapress.com Heteronuclear Multiple Quantum Coherence (HMQC) or similar experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra. maxapress.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Glucose Moiety of a Galloylated Glucose Derivative.

Note: This table provides a generalized representation of typical chemical shifts. Actual values can vary slightly based on the solvent and specific galloylation pattern.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 - 6.0 | ~90 - 100 |

| 2 | ~3.0 - 4.5 | ~70 - 80 |

| 3 | ~3.0 - 4.5 | ~70 - 80 |

| 4 | ~3.0 - 4.5 | ~65 - 75 |

| 5 | ~3.0 - 4.5 | ~70 - 80 |

| 6 | ~3.5 - 4.5 | ~60 - 70 |

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide the exact molar mass, which for this compound is 636.0966 g/mol , corresponding to the chemical formula C₂₇H₂₄O₁₈. maxapress.com

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. In the negative ion mode, the parent ion [M-H]⁻ of this compound is observed at m/z 635.10. maxapress.com Subsequent fragmentation can lead to characteristic daughter ions at m/z 483.08, 465.08, 313.02, and 168.98, which correspond to the loss of one or more galloyl groups and fragments of the glucose core. maxapress.com The fragmentation pattern of galloyl glucose typically shows product ions at m/z 169 and m/z 125, which correspond to the sequential loss of the glucose moiety and a carboxyl group. researchgate.net

Table 2: Characteristic MS/MS Fragmentation Data for this compound in Negative Ion Mode. maxapress.com

| Parent Ion [M-H]⁻ (m/z) | Daughter Ions (m/z) |

| 635.10 | 483.08, 465.08, 313.02, 168.98 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting the presence of the galloyl groups. This compound exhibits characteristic UV absorbance peaks, typically around 221 nm and 278 nm, which are indicative of the galloyl moieties. maxapress.com This technique is often used in conjunction with chromatography for the detection and preliminary identification of gallotannins in plant extracts. maxapress.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound from complex mixtures, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of gallotannins. When coupled with a Diode Array Detector (DAD) and a mass spectrometer (MS), HPLC-DAD-MS provides a powerful tool for the separation and identification of compounds like this compound in plant extracts. maxapress.com The retention time in the HPLC system is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). For preparative purposes, semi-preparative HPLC can be employed to isolate larger quantities of the pure compound for further studies. maxapress.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC coupled with DAD and tandem mass spectrometry (UPLC-DAD-MS/MS) is a highly effective method for the rapid screening and identification of galloylglucose isomers, including this compound, in various plant materials. maxapress.com The increased resolution of UPLC is particularly beneficial for separating closely related isomers of gallotannins. maxapress.com

Semi-Preparative Chromatography

Semi-preparative chromatography is a critical technique for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. In the study of this compound (1,4,6-TGG), this method is employed to obtain the compound at a high degree of purity. maxapress.commaxapress.com The purified compound can then serve essential roles in further research, such as for structural elucidation through techniques like Nuclear Magnetic Resonance (NMR) and as a reference standard for accurate quantification in various samples. maxapress.com

One notable application involved the purification of a novel and abundant trigalloylglucose from the fresh shoots of special tea genetic resources. maxapress.commaxapress.com The process successfully yielded highly purified 1,4,6-TGG, which was subsequently identified and characterized. maxapress.commaxapress.com The isolation of a pure reference standard is fundamental for the validation of analytical methods and for ensuring the accuracy of concentration measurements in subsequent quantitative studies. maxapress.com While detailed parameters for the semi-preparative chromatography of 1,4,6-TGG are specific to the research, the general approach is outlined in the table below, based on methodologies used for similar galloylglucoses.

Table 1: Illustrative Parameters for Semi-Preparative Chromatography of Galloylglucoses

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a reversed-phase column (e.g., C18) is used, which is effective for separating moderately polar compounds like galloylglucoses. |

| Mobile Phase | A gradient of solvents is commonly used, often consisting of an aqueous phase (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic phase (like acetonitrile (B52724) or methanol). |

| Detection | Ultraviolet (UV) detection is standard, monitoring at wavelengths where the galloyl groups absorb strongly, such as around 220 nm and 280 nm. maxapress.commaxapress.com |

| Goal | To isolate the target compound (1,4,6-TGG) from other related phenolic compounds and matrix components to achieve high purity (e.g., >98%). mdpi.com |

Quantification Methods in Biological and Plant Matrices

Accurate quantification of this compound in complex samples like plant tissues is crucial for understanding its distribution, biosynthesis, and potential applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the predominant methods for this purpose. maxapress.comfishersci.com

A key requirement for accurate quantification is the availability of a purified reference standard of 1,4,6-TGG. maxapress.com Research on special tea plant clones utilized the 1,4,6-TGG purified by semi-preparative chromatography as a reference to quantify its concentration in the plant's shoots. maxapress.com This analysis revealed that the concentration of 1,4,6-TGG in the shoots of certain high-abundance tea clones ranged from 43.62 to 56.60 mg/g. maxapress.com

The characterization of 1,4,6-TGG is often performed using UPLC coupled with a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS). maxapress.commaxapress.com This combination provides both UV absorbance data and mass information, enhancing the confidence of identification and quantification. In such analyses, 1,4,6-TGG has been characterized by its UV absorbance peaks at approximately 221 nm and 278 nm. maxapress.commaxapress.com Mass spectrometry data shows a parent ion [M-H]⁻ at m/z 635.10 and characteristic daughter ions at m/z 483.08, 465.08, 313.02, and 168.98. maxapress.commaxapress.com

Table 2: Analytical Parameters for Quantification of 1,4,6-TGG in Plant Matrices

| Parameter | Method/Value | Source |

|---|---|---|

| Analytical Technique | UPLC-DAD-MS/MS | maxapress.commaxapress.com |

| UV Absorbance Maxima | 221 nm, 278 nm | maxapress.commaxapress.com |

| Parent Ion (Negative Mode) | [M-H]⁻ at m/z 635.10 | maxapress.commaxapress.com |

| Daughter Ions (MS/MS) | m/z 483.08, 465.08, 313.02, 168.98 | maxapress.commaxapress.com |

| Reference Standard | Required for accurate quantification | maxapress.com |

| Reported Concentration | 43.62–56.60 mg/g (in specific tea shoots) | maxapress.com |

This analytical approach is similar to that used for other isomers, such as 1,2,6-tri-O-galloyl-β-d-glucopyranose, which has also been quantified in various tea cultivars using UPLC-qTOF MS/MS, highlighting the robustness of these methods for analyzing gallotannins in plant sources. nih.gov

Structure Activity Relationship Sar Studies of Galloylglucoses

Impact of Number and Position of Galloyl Groups on Biological Activities

The degree and location of galloylation on the glucose core are critical determinants of the biological efficacy of galloylglucoses. A substantial body of research indicates a positive correlation between the number of galloyl groups and various biological activities, including antioxidant, antimicrobial, and antiviral effects.

Generally, an increase in the number of galloyl residues leads to enhanced biological activity. For instance, studies on the antioxidant capacity of gallotannins have shown that their ability to scavenge free radicals and inhibit lipid peroxidation increases with a higher degree of galloylation. researchgate.netresearchgate.net Similarly, the antibacterial and antiviral properties of these compounds are often potentiated by the presence of more galloyl groups. Research on the anti-herpes simplex virus (HSV) activity of hydrolyzable tannins demonstrated a positive correlation between the number of phenolic groups and antiviral efficacy. nih.gov

The position of the galloyl groups on the glucose molecule also plays a crucial role in determining the specific biological effects. Different isomers of galloylglucoses with the same number of galloyl groups can exhibit varying levels of activity. For example, in a study comparing the inhibitory effects of different trigalloylglucose (TGG) isomers on lipid peroxidation, 1,3,6-tri-O-galloyl-β-D-glucose was found to be more potent than 1,2,6-tri-O-galloyl-β-D-glucose and 3,4,6-tri-O-galloyl-β-D-glucose. scripps.edu

The following table summarizes the findings from various studies on the impact of the number and position of galloyl groups on the biological activities of galloylglucoses.

| Compound | Number of Galloyl Groups | Position of Galloyl Groups | Biological Activity | Research Finding |

| 1,2,3,6-tetra-O-galloyl-β-D-glucose | 4 | 1, 2, 3, 6 | Angiotensin I-converting enzyme (ACE) inhibition | Exhibited a strong inhibitory effect on angiotensin I-induced blood pressure elevation in spontaneously hypertensive rats. nih.gov |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | 5 | 1, 2, 3, 4, 6 | Antiviral (HIV) | Showed stronger inhibitory effect on HIV integrase and reverse transcriptase compared to 1,3,6-tri-O-galloyl-β-D-glucose and gallic acid. nih.gov |

| 1,2,6-tri-O-galloyl-β-D-glucose | 3 | 1, 2, 6 | Antiviral (HCV) | Inhibited HCV NS3 protease with an IC50 of 1.9 μM. nih.gov |

| 1,2,3,6-tetra-O-galloyl-β-D-glucose | 4 | 1, 2, 3, 6 | Antiviral (HCV) | Inhibited HCV NS3 protease with a higher potency (IC50 of 0.8 μM) compared to its trigalloyl and pentagalloyl counterparts in this study. nih.gov |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | 5 | 1, 2, 3, 4, 6 | Antiviral (HCV) | Inhibited HCV NS3 protease with an IC50 of 1.6 μM. nih.gov |

| 1,3,6-tri-O-galloyl-β-D-glucose | 3 | 1, 3, 6 | Antioxidant | Demonstrated the highest antioxidative effect among the tested trigalloylglucose isomers in a study on lipid peroxidation. scripps.edu |

| 1,4,6-tri-O-galloyl-β-D-glucose | 3 | 1, 4, 6 | Antioxidant | Showed significant antioxidant capacity, higher than ascorbic acid and comparable to epigallocatechin gallate. maxapress.com |

Stereochemical Considerations and Bioactivity

The stereochemistry of the glucose core, particularly the anomeric configuration (α or β), is another important factor that can influence the biological activity of galloylglucoses. The anomeric effect describes the tendency of a substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, which can affect the molecule's stability and interactions with biological targets. scripps.edu

While the majority of naturally occurring galloylglucoses possess the β-anomeric configuration, the potential differences in bioactivity between α and β anomers are an area of active investigation. A study comparing the effects of chemically synthesized α- and β-anomers of 1,2,3,4,6-penta-O-galloyl-d-glucose (PGG) on the adipocyte lifecycle revealed that both isomers exhibited biological activity, though with some differences in their effects. mdpi.com This suggests that the stereochemistry at the anomeric center can modulate the pharmacological profile of galloylglucoses.

The interaction of glycosides with biological receptors can be highly stereospecific. Generally, the β-anomers of glycosides are considered to be more stable in solution, which may contribute to their higher physiological activity in some cases. researchgate.net The spatial arrangement of the galloyl groups, dictated by the underlying glucose stereochemistry, can significantly impact how the molecule fits into the binding site of a protein or other macromolecule, thereby influencing its inhibitory or modulatory effects.

While comprehensive comparative studies across a wide range of galloylglucose isomers are still limited, the existing evidence underscores the importance of stereochemistry in the structure-activity relationships of these compounds.

Importance of Galloyl Moiety in Protein and Macromolecule Interactions

The galloyl moiety, a 3,4,5-trihydroxyphenyl group, is the primary pharmacophore responsible for the interaction of galloylglucoses with proteins and other macromolecules. These interactions are fundamental to the diverse biological activities of this class of compounds.

Galloylglucoses can bind to proteins through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The numerous hydroxyl groups on the galloyl moieties can act as both hydrogen bond donors and acceptors, facilitating strong binding to the amino acid residues in protein active sites or allosteric sites. The aromatic nature of the galloyl rings also allows for hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

The ability of galloylglucoses to precipitate proteins is a well-known characteristic of tannins and is directly related to the number of galloyl groups. asm.org This property is also responsible for their astringent taste. In a biological context, this protein-binding capacity can lead to the inhibition of enzymes and the modulation of protein function. For example, 1,2,3,4,6-penta-O-galloyl-β-D-glucose has been shown to inhibit human salivary α-amylase through precipitation. asm.org

Furthermore, research has indicated that the interaction of galloylglucoses with proteins can lead to conformational changes and even irreversible denaturation of the protein. nih.gov The strength of these interactions and their consequences are dependent on both the structure of the galloylglucose and the characteristics of the protein, such as its amino acid composition and surface charge.

The following table summarizes key aspects of the interaction between galloyl moieties and macromolecules.

| Interacting Moiety | Macromolecule | Type of Interaction | Consequence of Interaction |

| Galloyl group | Proteins | Hydrogen bonding, hydrophobic interactions, electrostatic interactions | Enzyme inhibition, protein precipitation, conformational changes, protein denaturation |

| Galloylglucose | Human salivary α-amylase | Precipitation | Inhibition of enzyme activity asm.org |

| Tetragalloylglucose | Various proteins | Heterogeneous binding (weak and strong affinity sites) | Irreversible protein denaturation nih.gov |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose | CaEno1 protein (Candida albicans) | Binding to the protein | Inhibition of enolase activity, leading to antifungal effects |

Emerging Research Perspectives and Methodological Advancements

Advanced Omics Approaches for Biosynthesis Elucidation

The biosynthesis of gallotannins, including 1,4,6-tri-O-galloyl-beta-D-glucose, is a complex process involving a series of position-specific galloylation steps. mdpi.com To unravel these intricate pathways, researchers are increasingly turning to advanced "omics" technologies, such as transcriptomics and metabolomics. These approaches provide a holistic view of the molecular processes within an organism, enabling the identification of key genes and metabolites involved in the synthesis of specific compounds.

Combined metabolome and transcriptome analyses have proven to be a powerful tool for investigating and characterizing the molecular basis of metabolic compound synthesis in various plants. nih.gov For instance, a study on Camellia sinensis (tea plant) utilized transcriptome sequencing to identify genes associated with the accumulation of 1,2,6-tri-O-galloyl-β-D-glucopyranose (1,2,6-TGGP), a structurally related gallotannin. mdpi.com This research identified several differentially expressed genes (DEGs), including UDP glycosyltransferases (UGTs) and serine carboxypeptidases-like (SCPLs), that are potentially involved in the acylation and metabolism of 1,2,6-TGGP. mdpi.com Such studies provide a framework for understanding the biosynthesis of other gallotannins like this compound.

The general biosynthetic pathway of hydrolysable tannins starts with the formation of 1-O-galloyl-β-D-glucose (βG) from gallic acid and UDP-glucose, a reaction catalyzed by enzymes from the UGT84A family. mdpi.com Subsequent galloylation steps lead to the formation of more complex gallotannins. mdpi.com By integrating metabolomic data (the profile of metabolites) with transcriptomic data (the profile of gene expression), scientists can correlate the presence of specific compounds with the expression of particular genes, thereby identifying the enzymes responsible for each step in the biosynthetic pathway.

Table 1: Key Enzyme Families and Genes in Gallotannin Biosynthesis

| Enzyme Family/Gene Class | Potential Role in Biosynthesis | Plant Species Studied |

| UDP glycosyltransferases (UGTs) | Catalyze the initial galloylation of glucose. | Juglans regia, Quercus robur, Punica granatum, Camellia sinensis mdpi.com |

| Serine carboxypeptidases-like (SCPLs) | May be involved in the acylation and metabolism of galloylglucoses. | Camellia sinensis mdpi.com |

| Cytochrome P450 | Potentially involved in the regulation of gallotannin accumulation. | Camellia sinensis mdpi.com |

This table is generated based on research on related gallotannins and provides a likely framework for this compound.

Computational Approaches in Molecular Mechanism Elucidation

Computational methods, particularly molecular docking and molecular modeling, are becoming indispensable tools for elucidating the molecular mechanisms of action of compounds like this compound. These techniques allow researchers to predict and analyze the interactions between a small molecule (ligand) and a biological target (protein) at the atomic level.

Molecular docking studies have been extensively used to investigate the binding of gallotannins to various protein targets. For example, a study on 1,2,3,4,6-pentagalloyl-β-D-glucose (β-PGG), a closely related compound, used molecular docking to explore its binding affinity with key proteins in cancer signaling pathways. nih.gov The results showed that β-PGG had a high binding affinity with several target proteins, suggesting its potential to modulate these pathways. nih.gov Similarly, molecular docking has been used to study the interaction of penta-galloyl-glucose with molecules in the VEGF signaling pathway, revealing strong binding affinities to key proteins involved in angiogenesis. semanticscholar.org

Molecular modeling provides further insights into the three-dimensional structure and conformational flexibility of gallotannins. One study used molecular modeling and PM3 semiempirical molecular orbital theories to determine the most stable structures of 1,3,6-tri-O-galloyl-beta-D-glucose (TGG) and corilagin. researchgate.net The study found that the glucopyranose ring of TGG adopts a chair conformation. researchgate.net This type of detailed structural information is crucial for understanding how these molecules interact with their biological targets.

Table 2: Examples of Molecular Docking Studies on Related Gallotannins

| Gallotannin | Target Protein(s) | Key Findings |

| 1,2,3,4,6-Pentagalloyl-β-D-glucose (β-PGG) | Proteins in the p53 signaling pathway | High binding affinity, suggesting a mechanism for its anti-cancer effects. nih.gov |

| Penta-galloyl-glucose | VEGF signaling molecules (VEGF-A, VEGFR-2, etc.) | Strong interactions with most targets, with binding energies ranging from -3.7 to -10.8 kcal/mol. semanticscholar.org |

| 1,3,6-Tri-O-galloyl-beta-D-glucose | Tyrosinase (TYR) | Stable binding to amino acid residues with a binding affinity of -9.91 kcal/mol. medchemexpress.com |

This table showcases the application of molecular docking to understand the interactions of similar compounds, which can be extrapolated to this compound.

Development of Novel Analogues and Chemically Modified Derivatives for Enhanced Activity

While naturally occurring gallotannins like this compound exhibit a range of biological activities, there is growing interest in synthesizing novel analogues and chemically modified derivatives to enhance their therapeutic properties. ontosight.ai The rationale behind this approach is that naturally occurring structures may not always be the most optimal for protein recognition and biological activity. nih.gov

The synthesis of various galloyl glucosides with different substitution patterns has been a key area of research. For example, twelve different galloyl glucosides with two or three galloyl groups were synthesized to explore their structure-activity relationships. researchgate.net This allows for a systematic investigation of how the number and position of galloyl groups influence the biological effects of the molecule. The synthesis of a novel α-anomer of TGG (α-TGG) was undertaken to characterize its anti-inflammatory and anticancer properties, as the extraction of the natural β-anomer from plant sources often results in low yields. researchgate.net

Chemical modification can also be employed to improve the pharmacological profile of gallotannins. This could involve altering the core glucose molecule or the attached galloyl groups to improve properties such as solubility, stability, and target specificity. The development of such analogues is a promising strategy for creating more potent and effective therapeutic agents based on the gallotannin scaffold.

Strategies for Investigating and Potentially Enhancing Bioavailability in Preclinical Models

A significant challenge in the clinical application of gallotannins, including this compound, is their often-poor bioavailability. researchgate.net This can be attributed to factors such as poor lipid solubility and a short biological half-life. researchgate.net Consequently, a key area of emerging research focuses on developing strategies to investigate and enhance the bioavailability of these compounds in preclinical models.

One promising approach is the use of novel drug delivery systems, such as nanoparticles. researchgate.net These systems can encapsulate the active compound, protecting it from degradation and facilitating its absorption and delivery to the target site. For instance, pH-sensitive nanoparticles have been developed to protect acid-sensitive drugs and achieve site-specific release in the intestine, thereby enhancing oral bioavailability. mdpi.com

Another strategy involves the co-administration of gallotannins with other substances that can improve their absorption. For example, the interaction of gallotannins with dietary fibers like pectin (B1162225) is being explored for its potential to influence their transit and effects in the gastrointestinal tract. nih.gov

Preclinical studies in animal models are crucial for evaluating the efficacy of these bioavailability-enhancing strategies. Such studies can involve monitoring the pharmacokinetic profile of the compound (its absorption, distribution, metabolism, and excretion) with and without the delivery system or absorption enhancer. Investigating the impact of hydrolysable tannin-rich diets on the gut microbiome and liver metabolism in animal models, such as pigs, is another area of research that could lead to new strategies for improving the systemic effects of these compounds. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing and structurally characterizing 1,4,6-tri-O-galloyl-β-D-glucose?

- Methodological Answer : Synthesis typically involves regioselective galloylation of β-D-glucose using protective groups (e.g., ethylidene or acetyl groups) to control reactivity at specific hydroxyl positions. For example, ethylidene derivatives are employed to protect the 4,6-hydroxyl groups during synthesis . Structural characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assignments of galloyl protons (δ 6.5–7.5 ppm) and glucose anomeric protons (δ ~5.0–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 636.47 for C₂₇H₂₄O₁₈) .

- Infrared Spectroscopy (IR) : Detects ester carbonyl stretching (~1700 cm⁻¹) .

Q. Which analytical techniques are recommended for quantifying 1,4,6-tri-O-galloyl-β-D-glucose in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables sensitive quantification in biological samples (e.g., rat plasma) with a limit of detection (LOD) <1 ng/mL .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection (λ = 280 nm for galloyl groups) for purity assessment .

- Thin-Layer Chromatography (TLC) : Preliminary screening using silica gel plates and vanillin-H₂SO₄ staining for galloyl derivatives .

Q. What in vitro assays are validated for evaluating the anti-oxidative activity of this compound?

- Methodological Answer :

- Ferric Thiocyanate Method : Measures inhibition of lipid peroxidation in liposomes, comparing activity to standards like BHA (butylated hydroxyanisole) .

- DPPH/ABTS Radical Scavenging Assays : Quantify free radical scavenging capacity (IC₅₀ values) .

- Cell-Based Assays : Use RAW264.7 macrophages to assess suppression of ROS (reactive oxygen species) via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How do experimental design variations contribute to discrepancies in reported bioactivity (e.g., IC₅₀ values)?

- Methodological Answer : Discrepancies arise from:

- Cell Line Differences : RAW264.7 (mouse macrophages) vs. human cell lines (e.g., HepG2) may show varying sensitivity .

- Compound Purity : Impurities (e.g., residual solvents or isomers) alter efficacy. Validate purity via HPLC (>95%) and NMR .

- Assay Conditions : Incubation time (e.g., 24 vs. 48 hours) and LPS (lipopolysaccharide) concentrations in NO inhibition assays .

Recommendation : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report inter-assay variability .

Q. What strategies optimize the stability of 1,4,6-tri-O-galloyl-β-D-glucose in physiological buffers for in vivo studies?

- Methodological Answer :

- pH Control : Stabilize in mildly acidic buffers (pH 5–6) to prevent hydrolysis of galloyl esters .

- Lyophilization : Store as lyophilized powder at -80°C; reconstitute in DMSO for cell studies (≤0.1% final concentration to avoid cytotoxicity) .

- Protection from Light/Oxidation : Use amber vials and antioxidants (e.g., 0.1% ascorbic acid) in storage buffers .

Q. How can researchers elucidate the molecular mechanisms underlying its anti-inflammatory effects?

- Methodological Answer :

- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC (stable isotope labeling) to identify downregulated pro-inflammatory pathways (e.g., NF-κB or MAPK) .

- Molecular Docking : Predict interactions with targets like COX-2 or iNOS using software (AutoDock Vina) .

- Knockout Models : Use CRISPR/Cas9-edited RAW264.7 cells (e.g., Nos2⁻/⁻) to confirm role in NO suppression .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its bioavailability and pharmacokinetic (PK) properties?

- Methodological Answer : Variations in PK parameters (e.g., Tₘₐₛ, AUC) may stem from:

- Administration Route : Oral vs. intraperitoneal delivery affects absorption due to first-pass metabolism .

- Detection Limits : LC-MS/MS vs. ELISA for plasma concentration measurements .

Recommendation : Conduct parallel studies with isotopic labeling (e.g., ¹⁴C-tracing) to improve detection accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.